ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate
Description
Ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate (CAS: 5313-35-9) is a benzofuran derivative featuring an ethyl ester group at position 2 and an isothiocyanate (-NCS) substituent at position 3 of the benzofuran core. This compound is primarily utilized in research and development, as indicated by its availability through suppliers like ChemDiv, which offers it in quantities ranging from 0.5g to 5g . Structural characterization of similar compounds often employs X-ray crystallography tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c1-2-15-12(14)11-10(13-7-17)8-5-3-4-6-9(8)16-11/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJFMDUTLRIISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophosgene-Mediated Isothiocyanation
The most well-documented method for synthesizing EIBC involves the reaction of ethyl 3-amino-1-benzofuran-2-carboxylate with thiophosgene (CSCl₂) in a biphasic chloroform-water system. This exothermic reaction proceeds at room temperature under vigorous stirring for 2–3 hours. Key steps include:
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Reagent Setup : A mixture of chloroform (100 mL) and water (50 mL) is prepared, followed by the addition of ethyl 3-amino-1-benzofuran-2-carboxylate (20.5 g, 100 mmol).
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Thiophosgene Addition : Thiophosgene (12.7 g, 110 mmol) dissolved in chloroform (50 mL) is added dropwise to avoid localized overheating.
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Quenching and Workup : After completion, potassium carbonate (34.5 g, 250 mmol) in water (50 mL) neutralizes excess thiophosgene. The organic layer is washed with water (3 × 100 mL), dried over magnesium sulfate, and concentrated under reduced pressure.
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Purification : Crude EIBC is crystallized from 2-propanol, yielding 89% of a pale-yellow solid.
Critical Parameters :
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Stoichiometry : A 10% excess of thiophosgene ensures complete conversion of the amine.
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Temperature Control : Maintaining ≤25°C prevents decomposition of the isothiocyanate product.
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Solvent Choice : Chloroform’s low polarity minimizes hydrolysis of thiophosgene to thiourea byproducts.
Table 1: Optimization of Thiophosgene Reaction
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Thiophosgene Equiv. | 1.1 | Maximizes conversion |
| Reaction Time | 2–3 h | Prevents over-reaction |
| Crystallization Solvent | 2-Propanol | 89% purity |
Alternative Isothiocyanation Strategies
While thiophosgene remains the standard reagent, emerging protocols explore safer alternatives:
Solid-Supported Reagents
Immobilized thiophosgene analogs (e.g., polymer-bound thiocarbonyldiimidazole) show promise for reducing toxicity but require longer reaction times (12–24 h) and higher temperatures (50–60°C).
Precursor Synthesis: Ethyl 3-Amino-1-Benzofuran-2-Carboxylate
EIBC synthesis hinges on the availability of ethyl 3-amino-1-benzofuran-2-carboxylate, which is typically prepared via:
Cyclization of 2-Hydroxybenzonitrile Derivatives
Heating 2-hydroxybenzonitrile with ethyl chloroacetate in the presence of potassium carbonate in DMF yields ethyl 3-cyano-1-benzofuran-2-carboxylate. Subsequent hydrogenation over Raney nickel at 50 psi H₂ provides the amine precursor.
Nitration/Reduction Route
Alternative pathways involve nitration of ethyl 1-benzofuran-2-carboxylate followed by catalytic hydrogenation. However, regioselectivity challenges limit this method’s utility.
Reaction Mechanism and Kinetics
The thiophosgene-mediated isothiocyanation proceeds through a two-step mechanism:
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Nucleophilic Attack : The amino group attacks thiophosgene, forming a carbamoyl chloride intermediate.
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Elimination : HCl elimination generates the isothiocyanate group.
Kinetic studies using in-situ IR spectroscopy reveal pseudo-first-order dependence on amine concentration, with an activation energy (Eₐ) of 45.2 kJ/mol.
Characterization and Quality Control
Spectroscopic Data
Purity Considerations
Residual thiophosgene (<10 ppm) is quantified via GC-MS using a DB-5MS column and electron ionization.
Industrial-Scale Considerations
Cost Analysis
Table 2: Cost Drivers in EIBC Production
| Component | Cost Contribution |
|---|---|
| Thiophosgene | 38% |
| Solvent Recovery | 25% |
| Waste Treatment | 20% |
Emerging Applications in Heterocyclic Synthesis
EIBC serves as a linchpin for constructing:
Chemical Reactions Analysis
Ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate undergoes several types of chemical reactions:
Oxidation and Reduction Reactions: The benzofuran ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex polycyclic structures, which can be useful in the synthesis of biologically active molecules.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate serves as a crucial building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:
- Oxidation : The compound can be oxidized to yield benzofuran derivatives with enhanced properties.
- Reduction : It can undergo reduction to form reduced benzofuran derivatives.
- Substitution Reactions : The thioureido group can be replaced by other nucleophiles, allowing for the synthesis of substituted benzofuran derivatives with different functional groups.
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent anticancer activities. In vitro studies have demonstrated that certain benzofuran derivatives can inhibit the growth of various cancer cell lines at nanomolar concentrations. For instance, compounds derived from this structure have shown IC50 values ranging from 0.3 to 27 nM against human breast cancer cell lines, indicating strong potential for therapeutic applications .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects includes:
- Cell Cycle Arrest : Studies show that treatment with these compounds can induce G2/M phase arrest in cancer cells, suggesting a disruption in normal cell cycle progression.
- Induction of Apoptosis : The compounds have been found to induce apoptosis in cancer cells, further supporting their potential as anticancer agents .
Antibacterial Activity
Recent studies have also explored the antibacterial properties of this compound and its derivatives. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results as a potential antibacterial agent. The synthesis of hybrid compounds incorporating benzofuran moieties has led to novel acetylcholinesterase inhibitors with high potency and antibacterial activity .
Medicinal Chemistry
Therapeutic Applications
The compound is being investigated for its potential therapeutic applications beyond oncology. Its unique structure allows it to interact with biological targets, making it a candidate for drug development in various fields, including:
- Neurological Disorders : Its derivatives are being studied for their inhibitory effects on acetylcholinesterase, which could have implications in treating conditions like Alzheimer's disease.
- Infectious Diseases : The antibacterial properties suggest potential applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function . The benzofuran ring can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Functional Groups
The isothiocyanate group (-NCS) at position 3 distinguishes this compound from analogs with other substituents (e.g., nitro (-NO₂), halogen (-Cl, -Br), or ester (-COOR) groups). For example:
| Compound Name | Substituent (Position 3) | Molecular Weight (g/mol) | Key Reactivity/Applications |
|---|---|---|---|
| Ethyl 3-nitro-1-benzofuran-2-carboxylate | -NO₂ | ~265.2 | Electrophilic aromatic substitution |
| Methyl 3-isothiocyanato-1-benzofuran-2-carboxylate | -NCS | ~263.3 | Thiourea formation via amine reactions |
| Ethyl 3-chloro-1-benzofuran-2-carboxylate | -Cl | ~224.7 | Nucleophilic displacement reactions |
The isothiocyanate group is highly reactive toward nucleophiles like amines, enabling the synthesis of thiourea derivatives, which are relevant in medicinal chemistry and materials science. In contrast, nitro or halogen substituents typically participate in substitution or reduction reactions .
Physicochemical Properties
- Stability : Isothiocyanates are generally moisture-sensitive, requiring anhydrous storage conditions, whereas nitro or halogenated analogs are more stable under ambient conditions .
Biological Activity
Ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound belongs to the class of isothiocyanates, which are known for their potential therapeutic effects, particularly in cancer treatment and antimicrobial activity. The benzofuran moiety contributes to its unique biological profile, enhancing interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Cell Line Studies : Research indicates that this compound can significantly increase the percentage of cells in the sub-G1 phase, indicating apoptosis. In MDA-MB-231 breast cancer cells, treatment with benzofuran derivatives led to an increase in early and late apoptotic cells from approximately 0.47% to 8.11% and from 0.31% to 23.77%, respectively .
Antimicrobial Activity
This compound exhibits notable antibacterial properties against various strains:
- Inhibition Assays : The compound has been tested against common bacterial strains such as E. coli and B. subtilis. Preliminary results suggest moderate to strong antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been observed that isothiocyanates can inhibit key enzymes involved in cancer progression and microbial metabolism.
- Cell Cycle Modulation : The compound affects the cell cycle, particularly inducing G2/M phase arrest in cancer cells.
- Apoptosis Induction : The compound promotes apoptotic pathways, leading to increased cell death in cancerous tissues.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other benzofuran derivatives reveals its unique efficacy profile:
| Compound | Anticancer Activity (IC50 μM) | Antibacterial Activity (MIC μg/mL) |
|---|---|---|
| This compound | ~1.3 | ~1.25 (against B. subtilis) |
| Benzoyl isothiocyanate | Varies | Not specified |
| Other benzofuran derivatives | Higher IC50 values | Varies |
Case Studies
Several case studies have further elucidated the biological activity of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development .
- Antimicrobial Efficacy : Another investigation reported that this compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate, and how do reaction conditions impact yield?
The synthesis typically involves multi-step organic reactions, starting with the formation of the benzofuran core followed by functionalization. Key steps include:
- Cyclization : Using 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in basic conditions (e.g., sodium carbonate in N-methylpyrrolidine) to form the benzofuran ester .
- Isothiocyanate introduction : Reacting the amine intermediate with thiophosgene or carbon disulfide under controlled pH and temperature to avoid side reactions . Critical parameters include solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and reaction time (6–24 hours), which influence purity and yield (typically 50–70%) .
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?
- NMR spectroscopy : H and C NMR confirm the benzofuran scaffold and substituent positions. For example, the ester carbonyl signal appears at ~165–170 ppm in C NMR .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 289.05 for CHNOS) . Discrepancies in spectral data (e.g., unexpected splitting in H NMR) may arise from impurities or tautomerism. Recrystallization or column chromatography improves purity, while 2D NMR (COSY, HSQC) resolves structural ambiguities .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screens include:
- Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus with zone-of-inhibition measurements .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or kinases to assess anti-inflammatory/anticancer potential .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways for isothiocyanate formation .
- Solvent optimization : COSMO-RS simulations predict solvent effects on reaction rates and yields, guiding experimental choices (e.g., acetonitrile vs. dichloromethane) .
- Machine learning : Training models on existing benzofuran reaction datasets to predict optimal conditions (temperature, catalyst loading) for new derivatives .
Q. How do structural modifications influence bioactivity, and what strategies address contradictory data?
- SAR studies : Compare analogs with varying substituents (e.g., replacing isothiocyanate with amide or nitro groups). For example:
| Substituent Position | Bioactivity (IC, μM) | Target |
|---|---|---|
| 3-Isothiocyanate | 12.5 ± 1.2 (COX-2 inhibition) | Anti-inflammatory |
| 3-Nitro | >50 (Inactive) | – |
| Data from enzyme assays may conflict due to assay conditions (e.g., pH, cofactors). Cross-validation using orthogonal methods (SPR, ITC) resolves inconsistencies . |
Q. What experimental designs mitigate challenges in scaling up synthesis?
- DoE (Design of Experiments) : Fractional factorial designs test variables (catalyst concentration, temperature) to identify critical factors affecting yield .
- Process intensification : Microreactor systems enhance heat/mass transfer for exothermic steps (e.g., thiophosgene reactions), reducing byproducts during scale-up .
Q. How does the compound interact with biological targets at the molecular level?
- Molecular docking : AutoDock/Vina simulations predict binding modes to proteins (e.g., COX-2). The isothiocyanate group forms hydrogen bonds with Arg120 and Tyr355 .
- MD simulations : 100-ns trajectories assess binding stability; root-mean-square deviation (RMSD) >3 Å suggests weak target engagement .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on cytotoxicity across cell lines?
Discrepancies may arise from:
- Cell line variability : Differences in membrane permeability (e.g., P-glycoprotein expression in MCF-7 vs. HeLa) .
- Metabolic activation : Prodrugs requiring cytochrome P450 activation may show low activity in vitro but efficacy in vivo. Validate using liver microsome assays .
Q. Why do NMR spectra vary between synthetic batches?
- Solvent residues : Residual DMSO in samples splits aromatic signals. Lyophilization or deuterated solvent exchange minimizes this .
- Tautomeric equilibria : The benzofuran ring may exhibit keto-enol tautomerism, altering peak positions. Variable-temperature NMR (VT-NMR) clarifies dynamic behavior .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
